molecular formula C9H8N2O4S B1398784 2-Ethylsulfonyl-5-nitrobenzonitrile CAS No. 918810-27-2

2-Ethylsulfonyl-5-nitrobenzonitrile

Cat. No.: B1398784
CAS No.: 918810-27-2
M. Wt: 240.24 g/mol
InChI Key: GOMGTLCRLJAJFE-UHFFFAOYSA-N
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Description

2-Ethylsulfonyl-5-nitrobenzonitrile is an organic compound characterized by the presence of an ethylsulfonyl group, a nitro group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfonyl-5-nitrobenzonitrile typically involves the nitration of 2-ethylsulfonylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve recrystallization or chromatographic techniques to achieve high purity .

Mechanism of Action

The mechanism of action of 2-Ethylsulfonyl-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfonyl-5-nitrobenzonitrile
  • 2-Ethylsulfonyl-4-nitrobenzonitrile
  • 2-Ethylsulfonyl-5-chlorobenzonitrile

Uniqueness

2-Ethylsulfonyl-5-nitrobenzonitrile is unique due to the specific positioning of the ethylsulfonyl and nitro groups on the benzonitrile ring.

Properties

IUPAC Name

2-ethylsulfonyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-2-16(14,15)9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMGTLCRLJAJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726548
Record name 2-(Ethanesulfonyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918810-27-2
Record name 2-(Ethanesulfonyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanethiol (2.8 mL, 38 mmol) was added to a solution of 2-fluoro-5-nitrobenzonitrile (5.00 g, 30.1 mmol) and triethylamine (9.3 mL, 67 mmol) in DMF (100 mL). The reaction mixture was stirred for 1 h and then poured into water (500 mL). The resulting precipitate was isolated by filtration, dissolved in DCM, washed with water and brine, dried (MgSO4), and concentrated under reduced pressure. The residue (6.14 g) was dissolved in DCM (100 mL), cooled to 0° C., and treated with MCPBA (16.0 g, 71 mmol) in one portion. The reaction mixture was allowed to stir at rt overnight, and then was extracted with sodium bicarbonate solution (saturated), sodium bisulfite solution (10%), and brine. The organic layer was dried (MgSO4) and concentrated under reduced pressure to afford 6A (5.6 g, 80%) as a pale yellow solid. 1H NMR (400 MHz, CDCl3) δ 1.02 (s, 6H), 1.97 (m, 2H), 2.36 (t, J=7.5 Hz, 2H), 2.68 (t, J=7.7 Hz, 2H), 3.76 (s, 4H), 7.18 (d, J=7.9 Hz, 2H), 7.72 (d, J=7.5 Hz, 2H).
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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